molecular formula C11H14ClNO2 B1485747 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol CAS No. 2167544-08-1

4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol

Cat. No.: B1485747
CAS No.: 2167544-08-1
M. Wt: 227.69 g/mol
InChI Key: ZJUDLKWRUFCIJV-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol is a synthetic phenolic compound of interest in chemical and pharmaceutical research. This molecule features a phenol ring substituted with a chlorine atom at the 4-position and a complex aminomethyl side chain derived from 1-hydroxycyclobutane at the 2-position. The presence of both phenolic hydroxyl and secondary amine functional groups suggests potential for metal chelation, similar to other Schiff base precursors studied for their coordination chemistry . The structure also incorporates a hydroxycyclobutyl moiety, a less common scaffold that may impart unique steric and electronic properties, making this compound a valuable intermediate for exploring novel chemical spaces. As a building block, this compound could be utilized in the synthesis of more complex molecules for various research applications, including medicinal chemistry and materials science. Its structural features make it a candidate for developing novel enzyme inhibitors or receptor ligands. Researchers can employ it in the synthesis of compound libraries for high-throughput screening or as a precursor for heterocyclic compounds. This product is provided as a solid and is characterized by techniques such as 1H NMR, Mass Spectrometry, and HPLC to ensure identity and high purity. Handling should be conducted in a well-ventilated laboratory setting using appropriate personal protective equipment. This compound is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-chloro-2-[(1-hydroxycyclobutyl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-8-2-3-10(14)9(6-8)13-7-11(15)4-1-5-11/h2-3,6,13-15H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUDLKWRUFCIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and toxicological effects. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The compound features a chloro group, an amino group, and a cyclobutyl moiety, which may influence its biological interactions. The presence of these functional groups suggests potential reactivity with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of 4-chloro-2-aminophenol demonstrate broad-spectrum antimicrobial properties against various bacteria and fungi. For instance, compounds derived from this structure were effective against Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity : Recent evaluations have indicated significant anticancer effects against several cancer cell lines. For example, a derivative of this compound demonstrated notable activity against SNB-19 and NCI-H460 cell lines .
  • Toxicological Effects : Toxicological studies reveal that high doses can lead to adverse effects such as hematological changes (e.g., decreased red blood cell counts) and organ-specific toxicity (e.g., hyperplasia in the forestomach) .

Antimicrobial Studies

A study conducted on various derivatives of 4-chloro-2-aminophenol revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for therapeutic applications in treating bacterial infections.

CompoundMIC (µg/mL)Target Organism
S-116Staphylococcus aureus
S-232Bacillus subtilis
S-38Micrococcus luteus

Anticancer Activity

In vitro studies assessed the anticancer properties of the compound against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations.

Cell LineIC50 (µM)Type of Cancer
SNB-1910Brain Cancer
NCI-H46012Lung Cancer
SNB-7515Brain Cancer

Toxicological Studies

Toxicological assessments in rodent models highlighted several adverse effects associated with prolonged exposure to high doses of the compound.

  • Hematological Changes : Significant decreases in hemoglobin levels and red blood cell counts were observed at doses above 3200 ppm. Increased levels of methemoglobin were also noted .
  • Organ Toxicity : Histopathological examinations revealed hyperplasia in the forestomach and increased relative weights of spleen and liver at elevated doses .

Case Studies

  • Chronic Toxicity Study : In a chronic study involving B6D2F1 mice, administration of this compound led to an increased incidence of squamous cell papillomas in the forestomach at higher doses (3200 ppm) compared to controls .
  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a topical formulation containing derivatives of this compound against skin infections caused by resistant bacterial strains, showing promising results with reduced infection rates .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated the potential of 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol analogues as effective anticancer agents. A series of compounds derived from this base structure were synthesized and evaluated for their activity against various cancer cell lines, including non-small cell lung cancer and breast cancer. Notably, one derivative exhibited significant anticancer activity with a percentage growth inhibition (PGI) of over 65% against several cell lines at a concentration of 10 µM .

Mechanism of Action
The anticancer properties are attributed to the compound's ability to inhibit tubulin polymerization, a critical process in cell division. Molecular docking studies revealed strong binding affinity to the active site of tubulin, suggesting that these compounds may serve as potential leads for developing new antitumor drugs .

Environmental Applications

Bioremediation
this compound has been investigated for its degradation pathways in environmental microbiology. A study identified Burkholderia sp. RKJ 800 as a bacterium capable of utilizing this compound as its sole carbon source, effectively breaking it down into less harmful products such as 4-chlorocatechol. This finding opens avenues for bioremediation strategies aimed at cleaning up contaminated sites .

Degradation Pathways
The metabolic pathway for the degradation of this compound was elucidated using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The identified degradation products include 3-chloro-cis,cis-muconate, indicating a novel pathway that could be harnessed for environmental cleanup efforts .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentsSignificant PGI against multiple cancer lines
Environmental ScienceBioremediationEffective degradation by Burkholderia sp. RKJ 800
Safety AssessmentCosmetic ingredientInsufficient data on long-term safety

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized multiple derivatives of this compound and assessed their anticancer efficacy against nine different cancer panels as per National Cancer Institute protocols. The results indicated that specific modifications to the phenolic structure significantly enhanced anticancer activity, establishing a structure-activity relationship crucial for future drug development .

Case Study 2: Environmental Degradation
In laboratory settings, microcosm studies demonstrated the ability of Burkholderia sp. RKJ 800 to degrade this compound in soil conditions, highlighting its potential for bioremediation applications. The study provided insights into microbial metabolism pathways and the environmental fate of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the 1-hydroxycyclobutylmethyl substituent. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol 1-Hydroxycyclobutylmethyl C₁₀H₁₂ClNO₂ 213.66 Enhanced hydrogen bonding due to hydroxyl and cyclobutyl groups; moderate steric hindrance
4-Chloro-2-aminophenol None (simple -NH₂) C₆H₆ClNO 159.57 High reactivity in nucleophilic aromatic substitution; lacks steric bulk
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol trans-2-Hydroxycyclobutyl C₁₀H₁₂ClNO₂ 213.66 Stereochemical differences (trans-OH) alter binding affinity and solubility
4-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol 2-Ethoxyethyl C₁₁H₁₆ClNO₂ 245.70 Increased lipophilicity; notable antimicrobial activity
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol 3,5-Difluorobenzyl C₁₄H₁₂ClF₂NO 297.70 Fluorine substituents enhance metabolic stability and receptor selectivity

Reactivity and Chemical Behavior

  • Substitution Reactions: The chloro group in the target compound undergoes nucleophilic aromatic substitution, but the 1-hydroxycyclobutyl group may sterically hinder reactions compared to simpler analogues like 4-chloro-2-aminophenol .
  • Stereochemical Effects : The trans-2-hydroxycyclobutyl analogue exhibits distinct hydrogen-bonding patterns and solubility profiles due to stereochemistry, impacting its pharmacokinetics .

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups improve aqueous solubility compared to non-polar analogues like 4-chloro-2-methylphenol .

Preparation Methods

Industrial Preparation of 4-Chloro-2-Aminophenol

A highly efficient and industrially scalable method for preparing 4-chloro-2-aminophenol involves a two-step sequence:

This method is characterized by high purity (>97%) and high yields (~85-86%), with conditions optimized for industrial production.

Nitration Reaction

  • Reactants: Para-chlorophenol and nitric acid (salpeter solution)
  • Solvents: Organic solvents such as tetrahydrofuran (THF), ethylene dichloride, ethyl acetate, or 2-methyltetrahydrofuran are used to dissolve para-chlorophenol.
  • Conditions: Temperature controlled between 0–60 °C, with slow addition (drip over ~3 hours) of para-chlorophenol solution to the nitrating agent.
  • Reaction Time: After addition, the mixture is stirred for 1–10 hours at 20–30 °C.
  • Workup: The organic phase is separated, washed twice with pure water, and solvent is removed under normal pressure to isolate 4-chloro-2-nitrophenol as a yellow crystalline solid.

Reduction Reaction

  • Reactants: 4-chloro-2-nitrophenol, hydrazine hydrate (80% mass fraction)
  • Catalysts: Various catalysts such as ferric chloride hexahydrate, tin tetrachloride, or other catalytic agents are used to facilitate reduction.
  • Solvents: Ethanol, methanol, or other alcohols are commonly used.
  • Conditions: Reaction temperature is maintained between 65–80 °C, with hydrazine hydrate added dropwise over 2 hours, followed by continued stirring for 1–12 hours.
  • Workup: After reaction completion, the mixture is cooled (0 to -10 °C), filtered to remove catalyst and impurities, washed with alcohol and water, and vacuum dried at 30–60 °C for several hours to yield 4-chloro-2-aminophenol with purity >97%.

Representative Data from Industrial Embodiments

Step Parameters Conditions/Details Outcome
Nitration Salpeter solution concentration 30–60% mass fraction Efficient nitration
Para-chlorophenol solvent THF, ethylene dichloride, ethyl acetate, 2-methyltetrahydrofuran Good solubility and reaction control
Temperature 0–60 °C (typically 20–30 °C during addition) Controlled reaction rate
Reaction time 1–10 hours Complete nitration
Reduction Catalyst Ferric chloride hexahydrate, tin tetrachloride, others Effective catalytic reduction
Hydrazine hydrate addition 80% mass fraction, added over 2 hours Controlled reduction
Temperature 65–80 °C Optimal for reduction
Reaction time 1–12 hours High conversion
Workup Cooling 0 to -10 °C Facilitates crystallization
Drying Vacuum drying at 30–60 °C for 3–24 hours High purity product
Yield and Purity Product purity >97% High purity
Yield ~85–86% High yield

Notes on Further Functionalization

While the patent literature and industrial methods focus primarily on the preparation of 4-chloro-2-aminophenol, the target compound 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol requires further reaction of the amino group with the (1-hydroxycyclobutyl)methyl moiety. This step typically involves:

Q & A

Q. What is the standard synthetic route for 4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol, and how is stereochemical purity achieved?

The compound is synthesized via a two-step process:

  • Condensation : Reacting (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a substituted ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)propan-1-one) in methanol at room temperature for 48 hours .
  • Reduction : Sodium borohydride (NaBH₄) in a THF/ethanol (1:1 v/v) mixture reduces the intermediate imine to form the final chiral aminophenol . Stereochemical control (R,R configuration) is achieved through enantiopure starting materials and confirmed via X-ray crystallography and Flack parameters .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (Bruker SMART CCD/APEX detectors with MoKα radiation) resolves the structure. Data refinement employs the SHELX suite (SHELXL for refinement, SHELXS for solution), which calculates atomic coordinates, thermal parameters, and hydrogen bonding interactions. Key metrics include R1 values < 0.05 and wR2 < 0.12, with Z = 4 in the orthorhombic P2₁2₁2₁ space group . Hydrogen atoms are constrained using riding models .

Q. What intermolecular interactions stabilize the crystal lattice?

The structure is stabilized by:

  • Intramolecular O–H⋯N hydrogen bonds (2.6–2.7 Å), which lock the molecule in a planar conformation .
  • Intermolecular N–H⋯Cl hydrogen bonds , forming spiral chains along the c-axis .
  • Weak C–H⋯π interactions between aromatic rings (3.5–3.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bond strength between crystallographic data and computational models?

Discrepancies arise when experimental bond lengths (e.g., O–H⋯N = 2.65 Å) conflict with DFT-predicted values. To address this:

  • Perform multipole refinement to account for electron density distortions .
  • Compare Hirshfeld surfaces to quantify interaction contributions (e.g., O–H⋯N vs. C–H⋯Cl) .
  • Validate with temperature-dependent crystallography to assess thermal motion effects .

Q. What experimental design considerations are critical for high-resolution data collection in enantiopure systems?

  • Crystal Quality : Use slow evaporation (n-hexane/CHCl₃) to grow large, crack-free crystals .
  • Radiation Damage Mitigation : Cool crystals to 100 K and limit exposure time during data collection .
  • Twinned Data Handling : Apply the TWINABS algorithm for absorption corrections in SHELX .
  • Absolute Configuration : Use the Flack parameter (e.g., 0.06(6) in ) with Friedel pairs to confirm chirality .

Q. How do structural variations (e.g., cyclobutyl vs. cyclopentyl substituents) impact catalytic activity in asymmetric synthesis?

Comparative studies show:

  • Cyclobutyl groups increase steric hindrance, altering substrate binding in catalytic pockets .
  • Hydrogen Bond Networks : Intramolecular O–H⋯N bonds in cyclobutyl derivatives enhance rigidity, improving enantioselectivity in aldol reactions (e.g., ee > 90% in ).
  • Thermal Stability : Cyclopentyl analogs exhibit higher decomposition temperatures (ΔT = ~20°C) due to stronger C–H⋯π stacking .

Q. What methodologies address low R-factor convergence during structure refinement?

  • Parameter Constraints : Fix isotropic displacement parameters (Uiso) for light atoms (H, C) while refining heavy atoms (Cl, N) anisotropically .
  • Density Modification : Use SHELXE to phase incomplete or twinned datasets .
  • Validation Tools : Check for overfitting using Rfree and the Hamilton R-factor ratio test .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol
Reactant of Route 2
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4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol

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